N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
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Overview
Description
N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound with a unique structure that combines a quinoline core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chlorobenzaldehyde with aniline to form an intermediate Schiff base, which is then cyclized to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, this reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the quinoline ring .
Scientific Research Applications
N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
Uniqueness
N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of substituents and the quinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H25ClN2O |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C25H25ClN2O/c1-24(2)17-25(3,18-10-5-4-6-11-18)21-14-7-8-15-22(21)28(24)23(29)27-20-13-9-12-19(26)16-20/h4-16H,17H2,1-3H3,(H,27,29) |
InChI Key |
QHXPLZAMNVJADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC(=CC=C3)Cl)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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